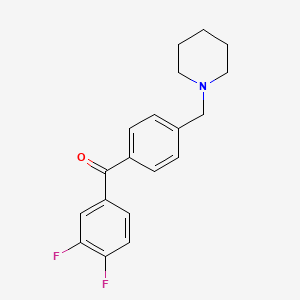

![molecular formula C15H17BrO3 B1614146 cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-39-3](/img/structure/B1614146.png)

cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Overview

Description

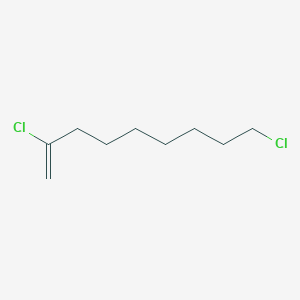

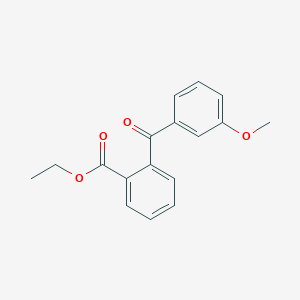

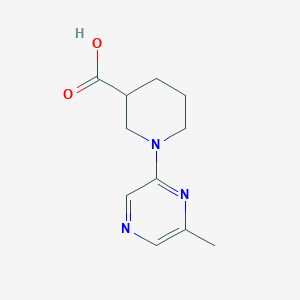

“Cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound . It is also known as "(1R,2R)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid" .

Molecular Structure Analysis

The molecular formula of this compound is C15H17BrO3 . The InChI code is 1S/C15H17BrO3/c16-13-6-4-11 (5-7-13)14 (17)9-10-2-1-3-12 (8-10)15 (18)19/h4-7,10,12H,1-3,8-9H2, (H,18,19)/t10-,12+/m1/s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 325.2 . The compound should be stored at a temperature between 2 and 8 degrees Celsius . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications

Catalytic Systems and Synthesis Applications

The compound's structural framework and functional groups make it a potential intermediate or structural analog in catalytic systems and synthetic applications. For instance, cis-1,2-Cyclohexanediol , a related compound, has been demonstrated to be an effective ligand in a Cu-catalytic system, facilitating cross-coupling reactions and promoting the synthesis of biologically important sulfides with high yields and functional group tolerance (Kabir et al., 2010). This suggests the potential utility of similar cyclohexane derivatives in catalytic processes.

Drug Design and Enzyme Inhibition

A study on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids has highlighted their potential as angiotensin-converting enzyme (ACE) inhibitors. These compounds were synthesized and evaluated, with some showing significant inhibitory activity, indicating the potential for developing novel non-amino acid structures of inhibitors that meet the ACE active site requirements (Turbanti et al., 1993). This research underscores the importance of cyclohexane derivatives in the development of new therapeutic agents.

Biochemical Pathway Elucidation

The cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid derivative has been identified as a metabolite in the anaerobic degradation pathway of naphthalene by sulfate-reducing bacteria. This discovery not only provides insights into the biochemical degradation pathways of polycyclic aromatic hydrocarbons but also indicates the environmental relevance of such cyclohexane derivatives (Weyrauch et al., 2017).

Structural and Synthetic Chemistry

The reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines has been explored to determine the structures and hydrogen-bonding patterns of the resulting compounds. This research contributes to the understanding of molecular interactions and could inform the design of compounds with specific physical and chemical properties (Smith & Wermuth, 2012).

Safety and Hazards

Properties

IUPAC Name |

(1R,2R)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDDEYGDICYAOL-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641376 | |

| Record name | (1R,2R)-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-39-3 | |

| Record name | (1R,2R)-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

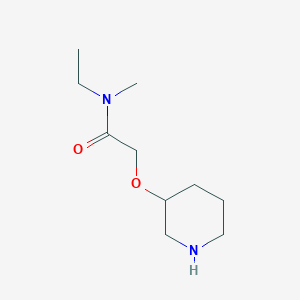

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)